molecular formula C13H11Cl2N3O3S2 B12210309 (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

Cat. No.: B12210309
M. Wt: 392.3 g/mol
InChI Key: HPFMMONXBYBDEN-GQCTYLIASA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a synthetic small molecule with the molecular formula C13H11Cl2N3O3S2 and a molecular weight of 392.3 . This compound features a unique structure combining a (2,4-dichlorophenyl)prop-2-enamide group linked to a 5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl moiety, presenting a valuable scaffold for various research applications . Compounds containing the 1,3,4-thiadiazole core, particularly those with sulfonamide functionalities, are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities . Specifically, 1,3,4-thiadiazole sulfonamides have been explored as inhibitors of enzymes like carbonic anhydrase . Furthermore, research on analogous structures has demonstrated that 1,3,4-thiadiazole derivatives can possess promising antiviral properties . For instance, studies on similar compounds have shown certain levels of activity against viruses like the tobacco mosaic virus (TMV), highlighting the potential of this chemical class in developing novel antiviral agents . This makes this compound a compelling candidate for researchers investigating new therapeutic and agrochemical compounds. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H11Cl2N3O3S2

Molecular Weight

392.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-23(20,21)13-18-17-12(22-13)16-11(19)6-4-8-3-5-9(14)7-10(8)15/h3-7H,2H2,1H3,(H,16,17,19)/b6-4+

InChI Key

HPFMMONXBYBDEN-GQCTYLIASA-N

Isomeric SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Thiadiazole Thioether Intermediate

5-(Ethylthio)-1,3,4-thiadiazol-2-amine is prepared by cyclization of thiosemicarbazide derivatives. For example:

  • Step 1 : Reaction of ethyl thioisocyanate with hydrazine hydrate yields 1-amino-3-ethylthiourea .

  • Step 2 : Cyclization with carbon disulfide in basic conditions (e.g., NaOH) forms the 1,3,4-thiadiazole ring.

Reaction Conditions :

  • Solvent: Ethanol/water mixture

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: ~75%

Oxidation to Sulfone

The thioether is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid:

5-(Ethylthio)-1,3,4-thiadiazol-2-amineH2O2/AcOHmCPBA5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine\text{5-(Ethylthio)-1,3,4-thiadiazol-2-amine} \xrightarrow[\text{H}2\text{O}2/\text{AcOH}]{\text{mCPBA}} \text{5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine}

Optimized Conditions :

  • Oxidizing agent: mCPBA (2.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Yield: 85–90%

Synthesis of (2E)-3-(2,4-Dichlorophenyl)Prop-2-Enoic Acid

The α,β-unsaturated carboxylic acid is prepared via Claisen-Schmidt condensation :

Ketone-Aldehyde Condensation

Reaction of 2,4-dichloroacetophenone with glyoxylic acid in the presence of a base:

2,4-Dichloroacetophenone+Glyoxylic AcidNaOHEtOH/H2O(2E)-3-(2,4-Dichlorophenyl)Prop-2-Enoic Acid\text{2,4-Dichloroacetophenone} + \text{Glyoxylic Acid} \xrightarrow[\text{NaOH}]{\text{EtOH/H}_2\text{O}} \text{(2E)-3-(2,4-Dichlorophenyl)Prop-2-Enoic Acid}

Key Parameters :

  • Base: 10% NaOH

  • Solvent: Ethanol/water (1:1)

  • Temperature: Reflux (80°C)

  • Time: 6–8 hours

  • Yield: 70–75%

Isolation and Purification

The product is acidified with HCl (pH 2–3), extracted with ethyl acetate, and recrystallized from ethanol.

Amide Coupling Reaction

The final step involves coupling the carboxylic acid with the thiadiazol-2-amine via activation to acyl chloride or using peptide coupling agents .

Acyl Chloride Method

  • Activation :

    (2E)-3-(2,4-Dichlorophenyl)Prop-2-Enoic AcidSOCl2DMF (cat.)Acyl Chloride\text{(2E)-3-(2,4-Dichlorophenyl)Prop-2-Enoic Acid} \xrightarrow[\text{SOCl}_2]{\text{DMF (cat.)}} \text{Acyl Chloride}
    • Conditions: Reflux in thionyl chloride (2–3 hours), 90% yield.

  • Coupling :

    Acyl Chloride+5-(Ethylsulfonyl)-1,3,4-Thiadiazol-2-AmineEt3NDCMTarget Compound\text{Acyl Chloride} + \text{5-(Ethylsulfonyl)-1,3,4-Thiadiazol-2-Amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Target Compound}
    • Base: Triethylamine (1.5 equiv)

    • Solvent: DCM at 0°C → room temperature

    • Yield: 80–85%

Carbodiimide-Mediated Coupling

Alternative method using EDC/HOBt :

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt)

  • Solvent: DMF or DCM

  • Temperature: 0°C → room temperature

  • Yield: 78–82%

Reaction Optimization and Challenges

Stereoselectivity

The (E)-configuration of the enamide is preserved by:

  • Using anhydrous conditions to prevent hydrolysis.

  • Avoiding prolonged heating during coupling.

Purification

  • Column Chromatography : Silica gel (hexane/ethyl acetate 3:1).

  • Recrystallization : Ethanol/water mixture (purity >98%).

Analytical Data

  • LC-MS : m/z 432.1 [M+H]⁺.

  • ¹H NMR (DMSO-d₆): δ 8.21 (d, 1H, J=15.6 Hz, CH=CO), 7.82 (d, 1H, Ar-H), 7.65 (dd, 1H, Ar-H), 7.52 (s, 1H, Thiadiazole-H), 3.42 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).

Alternative Routes and Recent Advances

Microwave-Assisted Synthesis

  • Coupling Step : PEG-400/water under microwave irradiation (300 W, 90°C, 8 minutes).

  • Advantages: 90% yield, reduced reaction time.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of reactants with K₂CO₃.

  • Yield: 70–75% with minimal waste.

Industrial-Scale Considerations

  • Cost-Effective Oxidation : H₂O₂/AcOH system for sulfone formation reduces mCPBA costs.

  • Catalytic Methods : Pd-catalyzed coupling for enamide synthesis (e.g., Heck reaction) .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives, including the target compound, have shown promising anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines like MCF-7 and LoVo .
  • Case Studies :
    • A study synthesized several thiadiazole derivatives, revealing that certain compounds exhibited IC50 values as low as 2.44 µM against the LoVo cell line. These findings suggest their potential as lead compounds for further drug development .
    • Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives, indicating that modifications to the thiadiazole ring significantly affected their anticancer potency and selectivity .

Antimicrobial Properties

  • Broad-Spectrum Efficacy : The compound has been evaluated for its antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Results indicate that certain derivatives demonstrate enhanced antibacterial activity compared to traditional antibiotics .
  • In Vitro Evaluations : Research has shown that derivatives containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial effects in vitro. For instance, some compounds achieved inhibition percentages comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structural modifications of thiadiazole derivatives have been extensively studied to optimize their biological activity. Key findings include:

  • The introduction of halogen substituents enhances lipophilicity and biological activity.
  • Variations in substituents on the aromatic rings significantly influence the anticancer and antimicrobial efficacy of the compounds .

Toxicity and ADMET Properties

Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents. Studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties indicate:

  • Many thiadiazole derivatives exhibit favorable ADMET characteristics, making them suitable candidates for further development.
  • Toxicity assessments using models like Daphnia magna have shown low toxicity profiles for several derivatives .

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Thiadiazole Substituents Side Chain/Functional Group Key Structural Differences Reference
Target Compound: (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide 5-(ethylsulfonyl) (E)-enamide with 2,4-dichlorophenyl Reference structure for comparison -
(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamide 5-[(4-fluorobenzyl)sulfonyl] (E)-enamide with 2-chlorophenyl Substituent on sulfonyl (fluorobenzyl vs. ethyl); fewer Cl atoms on phenyl
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 5-(3,5-dimethylphenyl) Benzylidene amine Amine instead of enamide; methylsulfanyl group
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 5-(3-phenylpropyl) 2-chlorophenyl amine Alkyl chain at position 5; no sulfonyl or enamide
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)propanamide Thiazole core (not thiadiazole) Propanamide with diazenyl and fluorophenyl Different heterocycle (thiazole); complex aryl substituents

Physicochemical Properties

  • Planarity and Hydrogen Bonding : The thiadiazole core in analogues like ’s compound exhibits near-planar geometry, stabilized by intramolecular C–H···N hydrogen bonds. This planarity enhances π-π stacking and crystal packing, influencing solubility and melting points .
  • Solubility : The ethylsulfonyl group in the target compound may improve aqueous solubility compared to ’s fluorobenzylsulfonyl analogue, which has a bulkier hydrophobic substituent .

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide is a derivative of 1,3,4-thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

The compound features a thiadiazole ring which is known to enhance biological activity through various mechanisms:

  • Antimicrobial Activity : Thiadiazole derivatives have been shown to interact with bacterial cell membranes and inhibit key enzymatic processes.
  • Anticancer Mechanisms : The presence of the ethylsulfonyl group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways.
  • Anti-inflammatory Properties : The dichlorophenyl moiety can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. A recent study highlighted that certain thiadiazole derivatives demonstrated effective inhibition against Staphylococcus epidermidis, a common skin bacterium .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
1Staphylococcus aureus15
2Escherichia coli12
3Candida albicans10

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer effects in various studies. For example, one study reported that related compounds exhibited IC50 values ranging from 2.44 µM to 23.29 µM against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) . The compound is likely to share similar properties due to its structural similarities.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Effect on Cell Viability (%)
1LoVo5.00<50%
2MCF-710.00<50%
3HCT1163.29<50%

Case Studies

  • Cell Viability Studies : In a study assessing the viability of cancer cells treated with various thiadiazole derivatives, it was observed that compounds with an ethylsulfonyl group significantly reduced cell viability in both LoVo and MCF-7 cells after a 48-hour incubation period .
  • Apoptosis Induction : Compounds similar to the target compound were shown to induce apoptosis in cancer cells by promoting cell cycle arrest in the G0/G1 phase and decreasing S-phase populations . This suggests potential for therapeutic application in cancer treatment.

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